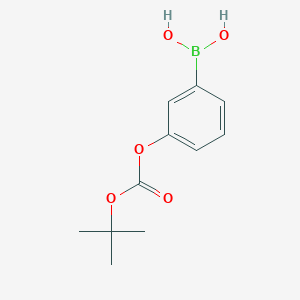

(3-((叔丁氧羰基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" is a boronic acid derivative that is of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of protective groups to stabilize the boronic acid moiety during the reaction sequence. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of α-sulfanyl-substituted indole-3-acetic acids utilizes boronic acid to accelerate a three-component reaction, demonstrating the utility of boronic acids in multi-component synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an organic framework. The boron atom typically forms a trigonal planar geometry, which can interact with various nucleophiles due to its empty p-orbital. This unique geometry and electronic structure make boronic acids suitable for a wide range of chemical transformations.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds. The abstracts provided do not directly discuss the use of "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" in such reactions, but they do highlight the reactivity of boronic acids in other contexts. For example, the acceleration of the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis is a testament to their reactivity . Additionally, the activation of carboxylic acids using tert-butyl carbonates in the presence of DMAP showcases the versatility of boronic acid derivatives in peptide synthesis .

Physical and Chemical Properties Analysis

Boronic acid derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis to protect amines. The BOC group can be introduced through reactions with di-tert-butyl dicarbonate (BOC2O), as demonstrated in the synthesis of N-tert-butoxycarbonyl (BOC) protected polyoxovanadate . The physical properties such as solubility, melting point, and stability of boronic acid derivatives can vary significantly depending on the nature of the substituents and the overall molecular structure.

科学研究应用

催化和合成

(3-((叔丁氧羰基)氧基)苯基)硼酸主要用于催化和合成化学。李新健等人(2014 年)开发了一种使用钯催化的硼酸叔丁氧羰基化合成叔丁酸酯的新方案,收率高达 94%,并证明了与苯、吡啶和喹啉硼酸等一系列底物的相容性 (李等人,2014 年)。

药物中间体合成

A. Heydari 等人(2007 年)利用叔丁氧羰基部分对胺进行 N-叔丁氧羰基化,强调了它在肽合成中的重要性,因为它具有抗差向异构化的能力 (Heydari 等人,2007 年)。

光学调制和纳米技术

在纳米技术中,B. Mu 等人(2012 年)研究了苯基硼酸接枝的聚乙二醇包裹的单壁碳纳米管,证明了苯基硼酸在糖识别和光学调制中发挥作用的能力 (Mu 等人,2012 年)。

绿色化学应用

Kajari Ghosh 等人(2015 年)开发了一种介孔有机硅接枝的钯(II)催化剂,用于通过硼酸衍生物的叔丁氧羰基化合成叔丁酸酯,强调了这种化合物在生态友好型化学过程中的作用 (Ghosh 等人,2015 年)。

材料科学

Ravi Mosurkal 等人(2011 年)使用苯基硼酸作为单体合成了含硼硅氧烷共聚物,旨在开发环保、无卤阻燃聚合物,这说明了它在材料科学中的应用 (Mosurkal 等人,2011 年)。

属性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJCGIZQPLKYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267771 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |

CAS RN |

380430-69-3 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)